

An In-depth Technical Guide to p-Cyclohexylacetophenone (CAS: 18594-05-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Cyclohexylphenyl)ethanone

Cat. No.: B103423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Cyclohexylacetophenone, a ketone with potential applications in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and evaluation of its biological activity, and spectroscopic data for its characterization.

Physicochemical and Spectroscopic Data

p-Cyclohexylacetophenone, also known as 4'-Cyclohexylacetophenone, is a white to yellow crystalline powder.^[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	18594-05-3	
Molecular Formula	C ₁₄ H ₁₈ O	
Molecular Weight	202.29 g/mol	
Melting Point	68-70 °C	
Boiling Point	179-181 °C at 14 mmHg	
Appearance	White to yellow crystalline powder	[1]
Solubility	Soluble in organic solvents, low solubility in water.	[2]

Table 2: Spectroscopic Data

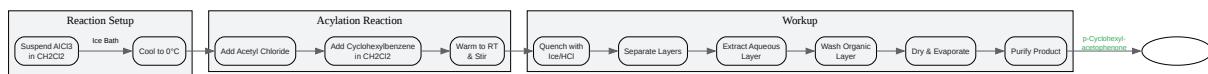
Spectroscopic Technique	Key Peaks/Signals
¹ H NMR (CDCl ₃)	Signals corresponding to the acetyl group, the aromatic protons, and the cyclohexyl protons.[3]
¹³ C NMR (CDCl ₃)	Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexyl ring.[4]
Infrared (IR)	A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[5]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of the compound.[6][7]

Synthesis of p-Cyclohexylacetophenone

p-Cyclohexylacetophenone can be synthesized via a Friedel-Crafts acylation reaction of cyclohexylbenzene with acetyl chloride using a Lewis acid catalyst, such as aluminum chloride.

[1][8]

Experimental Protocol: Friedel-Crafts Acylation


Materials:

- Cyclohexylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath to 0°C. [1][8]
- Slowly add acetyl chloride to the stirred suspension.[1][8]
- After the addition of acetyl chloride is complete, add a solution of cyclohexylbenzene in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[1][8]
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[8]
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[1][8]
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with dichloromethane.[8]
- Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][8]
- The crude product can be purified by recrystallization or column chromatography to yield pure p-Cyclohexylacetophenone.

[Click to download full resolution via product page](#)

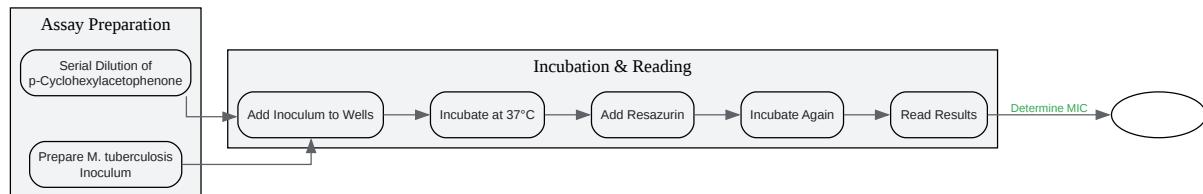
Caption: Workflow for the synthesis of p-Cyclohexylacetophenone via Friedel-Crafts acylation.

Biological Activity: Antimycobacterial Potential

Studies have indicated that p-Cyclohexylacetophenone exhibits antimycobacterial activity.[9] The following is a general protocol for determining the *in vitro* antimycobacterial efficacy of a compound, which can be adapted for p-Cyclohexylacetophenone.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method to assess antimycobacterial activity is the Resazurin Microtiter Assay (REMA).[9]


Materials:

- *Mycobacterium tuberculosis* H37Rv (or other relevant strain)

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- p-Cyclohexylacetophenone (dissolved in a suitable solvent like DMSO)
- Resazurin sodium salt solution
- Sterile 96-well microtiter plates
- Positive control (e.g., Isoniazid)
- Negative control (solvent vehicle)

Procedure:

- Prepare a serial dilution of p-Cyclohexylacetophenone in the 96-well plate.
- Prepare an inoculum of *Mycobacterium tuberculosis* in Middlebrook 7H9 broth.
- Add the bacterial inoculum to each well containing the test compound, as well as to the positive and negative control wells.
- Incubate the plates at 37°C for a specified period (typically 5-7 days).
- After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.
- Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Safety Information

p-Cyclohexylacetophenone is classified as an irritant.^[1] It is irritating to the eyes, respiratory system, and skin.^[1] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.^[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[1]

Conclusion

This technical guide provides essential information on p-Cyclohexylacetophenone for researchers and professionals in drug development. The detailed protocols for synthesis and biological evaluation, along with comprehensive physicochemical and spectroscopic data, serve as a valuable resource for further investigation and application of this compound. The provided workflows offer a clear visual representation of the experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. websites.umich.edu [websites.umich.edu]
- 2. youtube.com [youtube.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Cyclohexylacetophenone (CAS: 18594-05-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103423#p-cyclohexylacetophenone-cas-number-18594-05-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com